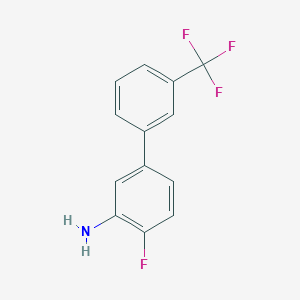

3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl

Overview

Description

3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl: is an aromatic compound characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a biphenyl structure

Mechanism of Action

Target of Action

Many aromatic amines and fluorinated compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

Without specific information on “4-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine”, it’s hard to say exactly how it interacts with its targets. Aromatic amines can participate in hydrogen bonding and π-π stacking interactions, which can influence their binding to biological targets .

Biochemical Pathways

Aromatic amines and fluorinated compounds can potentially affect a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

Fluorinated compounds often have improved metabolic stability, and aromatic amines can be subject to various metabolic reactions including n-acetylation and oxidation .

Result of Action

The effects would depend on the specific targets and pathways affected by this compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “4-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine”. For example, the ionization state of the amine group could be influenced by pH, which could in turn affect its interaction with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The amino group in 3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl can undergo nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products may include halogenated derivatives.

Oxidation Reactions: Products may include quinones or other oxidized derivatives.

Reduction Reactions: Products may include reduced amines or alcohols.

Scientific Research Applications

Chemistry: 3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It may exhibit biological activity that can be harnessed for therapeutic purposes .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

- 4-Amino-3-(trifluoromethyl)phenol

- 3-Fluoro-4-(trifluoromethyl)aniline

- 3-Amino-4-(trifluoromethyl)benzoic acid

Uniqueness: 3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl is unique due to the combination of its functional groups and biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .

Biological Activity

3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H8F4N. The presence of multiple fluorine atoms contributes to its lipophilicity and potential interactions with biological membranes. The amino group may facilitate hydrogen bonding with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research on the biological activity of this compound has focused on its potential as an antimicrobial agent, anti-cancer compound, and inhibitor of specific enzymes. The following sections summarize key findings from various studies.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of fluorinated biphenyl compounds. For instance, derivatives with similar structures have shown significant activity against a range of bacteria and fungi. The introduction of fluorine atoms is believed to enhance the compounds' efficacy by increasing membrane permeability.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Bacterial Inhibition |

| 4-Fluoro-2-methylphenol | 32 | Bacterial Inhibition |

| 2-Methoxy-4-fluorophenol | 64 | Fungal Inhibition |

Note: MIC values are indicative and vary based on experimental conditions.

Anticancer Potential

Recent investigations have highlighted the potential anticancer properties of fluorinated biphenyls. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values as follows:

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 12.5 |

These findings suggest that further investigation into the mechanism of action could provide insights into its therapeutic applications.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to cancer and inflammation. Studies have shown that similar fluorinated compounds can act as inhibitors for enzymes like cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory processes.

Table 3: Enzyme Inhibition Studies

| Compound Name | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | COX-2 | TBD |

| Fluorinated Phenol Derivative | Lipoxygenase | 20 |

The biological activity of this compound is likely mediated through multiple mechanisms:

- Membrane Interaction : The lipophilic nature due to fluorination enhances membrane permeability.

- Enzyme Interaction : The amino group allows for specific interactions with active sites of enzymes.

- Cell Cycle Disruption : Induction of apoptosis through modulation of signaling pathways related to cell survival.

Properties

IUPAC Name |

2-fluoro-5-[3-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPLDPZTHCHRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.